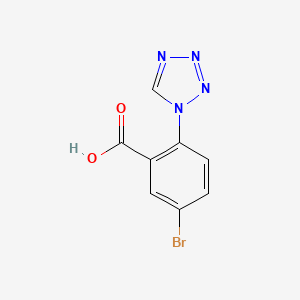

5-bromo-2-(1H-tetrazol-1-yl)benzoic acid

Description

Contextual Overview of Tetrazole-Substituted Benzoic Acid Architectures in Contemporary Chemistry

Tetrazole-substituted benzoic acid architectures represent a privileged scaffold in modern chemical research. The tetrazole ring, though not found in natural products, has garnered immense attention for its wide range of applications in pharmaceuticals, materials science, and agriculture. nih.govlifechemicals.com In medicinal chemistry, the tetrazole group is frequently employed as a metabolically stable bioisostere for the carboxylic acid group. lifechemicals.combeilstein-journals.org This substitution can enhance the lipophilicity, metabolic stability, and potency of drug candidates. The prevalence of this moiety is highlighted by its incorporation into more than 20 marketed drugs, including the antihypertensive medication Losartan. lifechemicals.combeilstein-journals.org

Beyond their role as carboxylic acid mimics, tetrazoles serve as versatile precursors for various other heterocyclic systems and act as multidentate ligands in coordination chemistry. nih.govbohrium.com The nitrogen atoms of the tetrazole ring are excellent at coordinating with metal ions, which has led to the development of functional metal-organic frameworks (MOFs) for applications such as gas storage. lifechemicals.com The combination of a tetrazole ring and a benzoic acid moiety in a single molecule creates a difunctional compound with unique properties, suitable for constructing complex supramolecular structures through hydrogen bonding and coordination. nih.gov

Significance of Bromine and Carboxylic Acid Functionalities in Aromatic Heterocyclic Systems

The functional groups attached to the core aromatic structure of 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid—the bromine atom and the carboxylic acid group—impart distinct and crucial chemical properties.

The carboxylic acid (-COOH) group is a cornerstone of organic chemistry. numberanalytics.com When attached to an aromatic ring, it influences the molecule's physical properties, such as melting point and solubility, through its ability to participate in hydrogen bonding as both a donor and an acceptor. numberanalytics.com This functionality is key to forming stable dimeric structures in the solid state. nih.gov Chemically, the carboxylic acid group is a versatile handle for synthesizing derivatives like esters and amides and serves as an important intermediate in the production of pharmaceuticals and other materials. numberanalytics.comwikipedia.org Furthermore, the carboxyl group is deactivating and meta-directing in electrophilic aromatic substitution reactions on the benzene (B151609) ring. britannica.com

The bromine atom serves a dual purpose. Firstly, it acts as a valuable "reactive handle" in synthetic chemistry. researchgate.netacsgcipr.org Carbon-bromine bonds are frequently created through electrophilic aromatic substitution and can be readily converted to other functional groups through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular libraries for drug discovery. Secondly, the bromine substituent electronically modifies the aromatic ring. While it is a weakly deactivating group, its p-orbitals can engage in p-π conjugation with the aromatic system. researchgate.net This "heavy atom effect" can influence the molecule's photophysical properties and metabolic stability. researchgate.netnih.gov The introduction of bromine into heterocyclic frameworks is a pivotal strategy in both synthetic and medicinal chemistry. researchgate.net

Table 2: Functional Roles of Key Moieties

| Functional Group | Key Roles in Chemical Systems |

|---|---|

| Tetrazole Ring | Carboxylic acid bioisostere, metabolic stability enhancement, coordination with metal ions (ligand), precursor for other heterocycles. lifechemicals.combeilstein-journals.orgbohrium.com |

| Carboxylic Acid | Hydrogen bonding (dimer formation), precursor for esters/amides, pH modulation, directing group in synthesis. numberanalytics.comnih.govbritannica.com |

| Bromine Atom | Reactive handle for cross-coupling reactions, modulation of electronic and photophysical properties, enhancement of binding affinity. researchgate.netacsgcipr.orgresearchgate.net |

Current Academic Research Trajectories for Halogenated Tetrazolylbenzoic Acids

Current research involving structures like halogenated tetrazolylbenzoic acids is primarily directed along two major avenues: medicinal chemistry and materials science.

In medicinal chemistry , these compounds are explored as scaffolds for novel therapeutic agents. The tetrazole moiety provides a proven bioisostere for a carboxylic acid, while the halogen atom (such as bromine) offers a strategic point for diversification. lifechemicals.combeilstein-journals.org Researchers can systematically modify the molecule at the halogen position to perform structure-activity relationship (SAR) studies, optimizing the compound's potency, selectivity, and pharmacokinetic profile. The development of efficient and regioselective synthetic methods for these halogenated building blocks is a continuous area of focus, aiming to streamline the drug discovery process. bohrium.comresearchgate.net

In materials science and crystal engineering , the unique combination of functional groups makes these molecules attractive building blocks for supramolecular assemblies and coordination polymers. The carboxylic acid provides a robust hydrogen-bonding site, the tetrazole ring offers multiple coordination points for metal ions, and the bromine atom can participate in halogen bonding—a specific type of non-covalent interaction. lifechemicals.combohrium.com By exploiting these interactions, researchers aim to design and synthesize novel materials with tailored architectures and functions, such as porous MOFs for gas separation or storage, or crystalline solids with specific optical or electronic properties. lifechemicals.com

Research Gaps and Objectives for Comprehensive Investigation of this compound

Despite the clear potential derived from its constituent functional groups, a survey of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a notable lack of dedicated studies detailing its synthesis, comprehensive characterization, and application.

Identified Research Gaps:

Optimized Synthesis: While general methods for the synthesis of related compounds exist, a high-yield, regioselective, and scalable synthesis specifically for this compound has not been extensively reported.

Physicochemical Characterization: Detailed structural and spectroscopic data, including single-crystal X-ray diffraction analysis, are absent from the public domain. Such data are crucial for understanding its solid-state packing, intermolecular interactions, and conformational preferences.

Biological Evaluation: There is no readily available information on the biological activity of this compound. Its potential as an intermediate or a final active pharmaceutical ingredient remains unevaluated.

Materials Science Applications: The capacity of this molecule to form coordination polymers, MOFs, or other supramolecular structures through self-assembly or with metal ions has not been explored.

Future Research Objectives: Based on these gaps, a comprehensive investigation of this compound should pursue the following objectives:

To develop and optimize a robust and regioselective synthetic route to the compound.

To perform a full physicochemical characterization, including NMR, IR, mass spectrometry, and single-crystal X-ray analysis, to unambiguously determine its structure and intermolecular interactions.

To utilize the compound as a versatile building block in synthetic chemistry, exploring its reactivity in cross-coupling reactions to generate a library of novel derivatives.

To conduct broad biological screening of the parent compound and its derivatives to identify any potential therapeutic activities.

To investigate its coordination chemistry with various metal ions and its potential for forming novel functional materials through crystal engineering.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDDNPPUMBJFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 1h Tetrazol 1 Yl Benzoic Acid

Strategic Synthesis of the 1H-Tetrazol-1-yl Moiety on Benzoic Acid Scaffolds

The introduction of the 1H-tetrazol-1-yl group onto a benzoic acid framework is a critical step in the synthesis of the target molecule. This is most commonly achieved through the construction of the tetrazole ring from a nitrile precursor.

[3+2] Cycloaddition Reactions of Nitriles with Azides

The [3+2] cycloaddition of an azide (B81097) with a nitrile is the most proficient and widely utilized method for the synthesis of 5-substituted 1H-tetrazoles. nih.gov This reaction, often referred to as a "click" reaction, involves the formation of the tetrazole ring from an organonitrile and an azide source, typically sodium azide (NaN₃). nih.govacs.org The starting material for this step in the synthesis of 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid would be a 2-cyanobenzoic acid derivative.

The mechanism of this reaction can proceed through either a concerted cycloaddition or a stepwise addition of the azide species. acs.orgacs.org The reaction is often catalyzed to overcome a high activation barrier. nih.gov Various catalysts have been developed to promote this transformation under milder conditions and with improved yields. These include metal catalysts, such as cobalt(II) complexes, copper(II) complexes, and zinc salts, as well as organocatalysts like L-proline and amine salts. nih.govtandfonline.comorganic-chemistry.orgjchr.org The activation of the nitrile substrate by a Brønsted or Lewis acid catalyst is a key factor in enhancing the reaction rate. organic-chemistry.org

Table 1: Catalytic Systems for [3+2] Cycloaddition of Nitriles and Azides

| Catalyst System | Substrate Scope | Reaction Conditions | Yields | Reference |

|---|---|---|---|---|

| Cobalt(II) complex | Aryl and aliphatic nitriles | DMSO, 110 °C, 12 h | Excellent | nih.govacs.org |

| Copper(II) complex | Aryl nitriles | DMSO, one-pot | High | jchr.org |

| Zinc salts (e.g., ZnCl₂) | Aromatic nitriles, alkyl nitriles | Water or alcohols | Very good | organic-chemistry.org |

| Amine salts (e.g., Pyridine (B92270) hydrochloride) | Aromatic and aliphatic nitriles | DMF | Good to excellent | tandfonline.com |

| L-proline | Aliphatic and aryl nitriles | - | Excellent | organic-chemistry.org |

Alternative Tetrazole Annulation Protocols

Regioselective Bromination Techniques for Benzoic Acid Derivatives

The introduction of a bromine atom at the 5-position of the 2-(1H-tetrazol-1-yl)benzoic acid core requires a highly regioselective bromination strategy. The directing effects of the existing substituents, the carboxylic acid and the tetrazole ring, play a crucial role in determining the position of bromination.

Direct Halogenation Approaches

Direct electrophilic bromination of benzoic acid derivatives can be achieved using various brominating agents. A common method involves the use of bromine in the presence of a strong acid, such as concentrated sulfuric acid. chemicalbook.com For instance, the bromination of 2-methylbenzoic acid with bromine in sulfuric acid yields a mixture of bromo-isomers, with the 5-bromo product being a significant component. chemicalbook.com Other brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst or in an acidic medium are also widely used for the regioselective bromination of aromatic compounds. nih.gov Zeolites and other solid supports can induce high para-selectivity in electrophilic bromination reactions. nih.gov

More advanced methods utilize catalytic systems to achieve high regioselectivity. For example, vanadium pentoxide (V₂O₅) in the presence of hydrogen peroxide can promote the regioselective bromination of aromatic substrates with tetrabutylammonium (B224687) bromide, offering mild conditions and high yields. organic-chemistry.org Palladium-catalyzed C–H activation has also emerged as a powerful tool for the meta-C–H bromination of benzoic acid derivatives, overcoming the typical ortho- and para-directing effects of activating groups. nih.govrsc.org

Bromine Incorporation via Precursor Functionalization

An alternative to direct bromination of the pre-formed 2-(1H-tetrazol-1-yl)benzoic acid is to introduce the bromine atom at an earlier stage of the synthesis. This can involve starting with a pre-brominated benzoic acid derivative, such as 5-bromo-2-aminobenzoic acid or 5-bromo-2-chlorobenzoic acid. google.com For example, 5-bromo-2-aminobenzoic acid can be converted to the corresponding nitrile via a Sandmeyer reaction, which can then be subjected to tetrazole formation as described in section 2.1.1. This approach can offer better control over the regiochemistry of the final product.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound is contingent upon the careful optimization of several reaction parameters.

For the [3+2] cycloaddition reaction, key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time. nih.govresearchgate.netnih.gov The solvent can have a significant impact on the reaction outcome. For instance, in a cobalt-catalyzed system, dimethyl sulfoxide (B87167) (DMSO) was found to be the optimal solvent, affording a near-quantitative yield, while solvents like methanol (B129727) and toluene (B28343) were inefficient. acs.org Catalyst and azide loading are also critical; an optimal ratio must be determined to ensure efficient conversion without the need for excessive reagents. acs.orgtandfonline.com Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often leading to high yields within minutes. organic-chemistry.orgresearchgate.net

The following table summarizes the optimization of reaction conditions for a model [3+2] cycloaddition reaction.

Table 2: Optimization of Reaction Conditions for 5-Phenyl-1H-tetrazole Synthesis

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 0 | DMF | 130 | 10 | 0 | researchgate.net |

| 2 | 2.5 | Dioxane | 130 | 10 | 0 | researchgate.net |

| 3 | 2.5 | Ethyl acetate | 130 | 10 | 0 | researchgate.net |

| 4 | 2.5 | DMF | 130 | 10 | 80 | researchgate.net |

| 5 | 5 | DMF | 130 | 10 | 82 | researchgate.net |

| 6 | 5 | DMF (Microwave) | - | 0.25 | 99 | researchgate.net |

Similarly, for the bromination step, the choice of brominating agent, solvent, and temperature must be carefully controlled to ensure high regioselectivity and minimize the formation of unwanted byproducts. The purification of the final product often involves recrystallization or column chromatography to achieve the desired level of purity.

Catalytic Systems in Synthesis

The formation of the tetrazole ring in derivatives like this compound is significantly accelerated by various catalytic systems. The key reaction is the [3+2] cycloaddition of an azide, such as sodium azide (NaN₃), to an organic nitrile. This reaction often requires substantial activation energy, and catalysts are employed to facilitate the process under milder conditions and with greater efficiency.

A range of metal-based catalysts have proven effective. For instance, cobalt(II) complexes with tetradentate ligands have been shown to efficiently catalyze the cycloaddition of sodium azide to organonitriles, producing 5-substituted 1H-tetrazoles in near-quantitative yields under homogeneous conditions. Mechanistic studies suggest the reaction proceeds through the formation of an intermediate metal-azido complex, which then reacts with the nitrile. Similarly, copper(II) complexes are utilized, particularly in green synthesis approaches, to achieve high yields while minimizing environmental risks. chemicalbook.com

In addition to cobalt and copper, various other catalytic systems are employed, including:

Zinc Salts: Zinc(II) chloride is a commonly used Lewis acid catalyst that activates the nitrile group towards nucleophilic attack by the azide.

Amine Salts: Amine salts, such as pyridine hydrochloride, can act as effective and mild catalysts in solvents like dimethylformamide (DMF).

Nanocatalysts: Modern advancements have introduced the use of nanomaterials as highly efficient and recyclable catalysts. researchgate.net These include magnetic nanoparticles (e.g., Fe₃O₄) functionalized with catalytic metals like cobalt, nickel, copper, or palladium. hmdb.cachemicalbook.com The high surface-area-to-volume ratio and ease of separation (using an external magnet) make these systems particularly attractive for sustainable industrial processes. chemicalbook.comnih.gov

| Catalyst Type | Example(s) | Typical Advantages |

| Transition Metal Complexes | Cobalt(II), Copper(II) complexes | High efficiency, good yields, mild conditions. chemicalbook.com |

| Lewis Acids | Zinc(II) Chloride (ZnCl₂) | Cost-effective, activates nitriles. |

| Amine Salts | Pyridine Hydrochloride | Mild reaction conditions. |

| Nanocatalysts | Fe₃O₄@functionalized-Metal | High catalytic activity, excellent recyclability, short reaction times. researchgate.nethmdb.ca |

Influence of Solvent Systems and Temperature Control

The selection of the solvent and precise temperature control are critical parameters in the synthesis of this compound, directly impacting reaction kinetics, yield, and product purity. The [3+2] cycloaddition reaction is highly sensitive to the reaction medium.

High-boiling point, polar aprotic solvents are generally favored for tetrazole synthesis as they effectively dissolve the azide salts (e.g., sodium azide) and the organic nitrile precursors.

Dimethyl Sulfoxide (DMSO): Often considered the optimal solvent for metal-catalyzed tetrazole synthesis, providing excellent yields (often approaching 99%) due to its high polarity and ability to stabilize charged intermediates. 001chemical.com

Dimethylformamide (DMF): Another widely used solvent that promotes the reaction, typically resulting in high yields.

Acetonitrile (ACN): Can be effective, though it may result in slightly lower yields compared to DMSO or DMF.

Conversely, less polar solvents like toluene or alcohols such as methanol are generally inefficient, leading to poor yields, primarily due to the low solubility of the inorganic azide salts.

Temperature control is equally crucial. The cycloaddition reaction is typically endothermic and requires heating to proceed at a reasonable rate. Reaction temperatures are often optimized in the range of 60°C to 130°C. 001chemical.com Increasing the temperature can enhance the reaction rate; however, excessively high temperatures can lead to the decomposition of the thermally sensitive azide reagents and the tetrazole product, potentially generating hazardous byproducts. Optimal temperature profiles are determined based on the specific catalyst and solvent system to maximize yield while ensuring process safety. For example, some nanocatalyst systems have been shown to be effective at temperatures as low as 60°C. nih.gov

| Solvent | Polarity | Typical Reaction Temperature | General Efficacy in Tetrazole Synthesis |

| DMSO | High | 100-120°C | Excellent yields. |

| DMF | High | 100-120°C | Very good yields. |

| Acetonitrile | Medium | ~80°C | Moderate to good yields. |

| Ethanol/Water | High (Protic) | 60-80°C | Effective, especially in green chemistry protocols. nih.gov |

| Toluene | Low | Reflux | Inefficient/Poor yields. |

Sustainable Chemistry Principles in Process Design

The principles of sustainable or "green" chemistry are increasingly being integrated into the process design for synthesizing complex molecules like this compound. chemicalbook.com The focus is on minimizing environmental impact, reducing waste, and improving safety without compromising product yield or purity. chemicalbook.com

Key sustainable strategies include:

Use of Recyclable Catalysts: Heterogeneous nanocatalysts, particularly those based on a magnetic core (e.g., Fe₃O₄), are central to green process design. chemicalbook.com These catalysts can be easily recovered from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity, which reduces waste and lowers costs. nih.gov

Eco-Friendly Solvents: While effective, traditional solvents like DMF and DMSO present environmental and health concerns. Green chemistry encourages the use of safer alternatives. Water or ethanol-water mixtures are being explored as reaction media, which are non-toxic, inexpensive, and environmentally benign. nih.gov In some cases, solvent-free (neat) reaction conditions have been developed, further minimizing waste. chemicalbook.com

Atom Economy: The [3+2] cycloaddition reaction is inherently atom-economical, as all atoms from the nitrile and azide functionalities are incorporated into the final tetrazole ring product. This minimizes the generation of byproducts.

Energy Efficiency: The development of highly active catalysts that function effectively at lower temperatures contributes to energy efficiency. Nanocatalysts that can drive reactions at 60-80°C instead of >120°C significantly reduce the energy consumption of the process. nih.gov

Safety: A primary green chemistry concern is avoiding hazardous reagents. While sodium azide is a necessary reactant, sustainable methods focus on its safe handling and ensuring its complete consumption to prevent its release into waste streams where it can form toxic and explosive hydrazoic acid. nist.gov

These principles are not just environmentally conscious but also lead to more economically viable and efficient manufacturing processes for pharmaceutical intermediates. chemicalbook.com

Methodologies for Isolation, Purification, and Spectroscopic Characterization of this compound

Following the synthesis, a multi-step process is required to isolate and purify this compound to the high degree required for its intended applications. The final step is a thorough characterization to confirm its chemical identity and purity.

Isolation and Purification:

The initial workup procedure typically involves quenching the reaction mixture, often by pouring it into water or an acidic aqueous solution. This step neutralizes any remaining basic reagents and precipitates the crude product, as the organic acid is generally insoluble in acidic water.

Common purification techniques include:

Recrystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate-hexane) in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the pure product crystallizes, leaving impurities dissolved in the mother liquor.

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography is employed. The crude mixture is loaded onto a silica gel column, and a solvent system (eluent) of appropriate polarity is passed through it. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions of the target compound.

Acid-Base Extraction: The carboxylic acid functionality of the target molecule allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and treated with an aqueous basic solution (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and finally re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which is collected by filtration.

Spectroscopic Characterization:

Once purified, the structure and identity of this compound are confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the unique proton on the tetrazole ring. The three protons on the benzoic acid ring will appear as multiplets in the aromatic region (typically δ 7.5-8.5 ppm), with splitting patterns influenced by their positions relative to the bromine, carboxyl, and tetrazole substituents. The single proton on the tetrazole ring is expected to appear as a distinct singlet at a downfield chemical shift, likely above δ 9.0 ppm. The acidic proton of the carboxylic acid group would appear as a very broad singlet, often far downfield (>10 ppm).

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule (one on the tetrazole ring and seven on the benzoic acid moiety). The carboxyl carbon would appear at a characteristic downfield shift (~165-170 ppm). The carbon atom of the tetrazole ring would also have a unique chemical shift. The remaining six carbons of the benzene (B151609) ring would appear in the aromatic region (typically 120-140 ppm).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₅BrN₄O₂), the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z 268 and 270.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. Key expected absorption bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxyl group (~1700 cm⁻¹), C=N and N=N stretches from the tetrazole ring, and C-Br stretches in the fingerprint region.

Reactivity Profiles and Transformative Chemistry of 5 Bromo 2 1h Tetrazol 1 Yl Benzoic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of various derivatives through well-established organic reactions.

Derivatization to Esters, Amides, and Acid Chlorides

The carboxylic acid group of 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid can be readily converted into esters, amides, and acid chlorides, which are key intermediates for further functionalization.

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. These ester derivatives are often synthesized to modify the compound's solubility and pharmacokinetic properties in medicinal chemistry applications.

Amides: Amide bond formation is a cornerstone of peptide synthesis and drug development. The carboxylic acid can be coupled with a primary or secondary amine using a variety of coupling reagents. Common reagents and conditions for such transformations are summarized in the table below. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of amide bond formation are applicable. luxembourg-bio.comnih.gov A general procedure involves the activation of the carboxylic acid, followed by the nucleophilic attack of the amine. nih.gov

Interactive Data Table: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive | Solvent | Typical Reaction Conditions |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DMF, DCM | Room temperature |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or Oxyma | DMF, DCM | Room temperature |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (Diisopropylethylamine) | DMF | Room temperature |

Acid Chlorides: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial step for many subsequent reactions. This transformation is typically carried out using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, the structurally similar 5-bromo-2-chlorobenzoic acid is converted to its acid chloride in high yield (97%) by refluxing with thionyl chloride in dichloromethane (B109758) with a catalytic amount of pyridine (B92270). chemicalbook.com A similar approach would be expected to be effective for this compound.

Decarboxylation Pathways and Mechanisms

Transformations Involving the Aromatic Bromine Substituent

The bromine atom on the aromatic ring serves as a versatile handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions and other substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine substituent in this compound makes it an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comnih.gov This methodology is widely used to form biaryl structures. The reactivity of aryl bromides in Suzuki coupling is generally good, and a variety of palladium catalysts and ligands can be employed to achieve high yields. yonedalabs.comnih.govnih.gov For instance, the Suzuki coupling of 5-bromoindazoles, which are structurally related to the target molecule, has been successfully demonstrated with various boronic acids using Pd(dppf)Cl₂ as the catalyst. nih.gov

Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Palladium Catalyst | Ligand (if applicable) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene (B28343) | 80-110 °C |

| Pd(dppf)Cl₂ | - | K₂CO₃, Na₂CO₃ | DME, Dioxane | 80-100 °C |

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for the formation of aryl-alkyne bonds. The reactivity order of aryl halides in Sonogashira coupling is I > Br > Cl. wikipedia.orgthieme-connect.de Aryl bromides generally require heating to achieve good reaction rates. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically located ortho and/or para to the leaving group. libretexts.orgphiladelphia.edu.jo The tetrazole ring is a strong electron-withdrawing group, which should activate the bromine at the meta position (relative to the tetrazole) for nucleophilic attack, although less effectively than if it were in an ortho or para position. The carboxylic acid group, also being electron-withdrawing, further enhances this effect.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Studies on the SNAr of 5-bromo-1,2,3-triazines with phenols have shown that such reactions are feasible, suggesting that this compound could undergo similar transformations with various nucleophiles like alkoxides, thiolates, and amines. nih.gov

Reductive Elimination and Debromination Studies

The bromine atom can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation or electroreductive processes. For example, the electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid has been studied, demonstrating the sequential removal of the halogen atoms. electrochemsci.org The study found that the C-Br bond is cleaved preferentially over the C-Cl bond due to its lower bond dissociation energy. electrochemsci.org This suggests that selective debromination of this compound to afford 2-(1H-tetrazol-1-yl)benzoic acid is a feasible transformation under appropriate reductive conditions.

Reactivity of the 1H-Tetrazol-1-yl Heterocycle

The reactivity of the 1H-tetrazol-1-yl heterocycle in this compound is a critical aspect of its chemical behavior. This section delves into the prototropic equilibria and acidity of the tetrazole ring, its coordination chemistry with metal ions, and its potential degradation pathways.

Prototropic Equilibria and Acidity Characterization

The tetrazole ring is characterized by its acidic nature, with a pKa value comparable to that of carboxylic acids, approximately 4.9. stackexchange.com This acidity stems from the delocalization of the π electrons within the aromatic ring, which imparts a positive charge on the nitrogen atom bonded to hydrogen, making the hydrogen atom appreciably acidic. stackexchange.com The resulting tetrazolate anion is highly symmetric, with the negative charge well-distributed throughout the ring, contributing to its stability. stackexchange.com

Tetrazoles can exist in different tautomeric forms, most commonly the 1H and 2H tautomers. nih.gov In solution, the 1H tautomer is generally the predominant form, while in the gas phase, the 2H-tautomer may be more stable. nih.gov This tautomerism is a form of prototropy, involving the relocation of a hydrogen atom. wikipedia.org The equilibrium between these tautomers can be influenced by factors such as the solvent and the nature of the substituents on the ring. nih.govacs.org Theoretical studies have been employed to understand the energetics and barriers of these tautomeric transformations. acs.org While monomolecular tautomeric shifts have high energy barriers, concerted double hydrogen atom transfers in hydrogen-bonded complexes of tetrazole tautomers have significantly lower barriers, facilitating rapid interconversion. acs.org

Table 1: Comparison of Acidity

| Compound Class | Typical pKa Range |

| Carboxylic Acids | 4.2 - 4.4 |

| Tetrazoles | 4.5 - 4.9 |

This table illustrates the comparable acidity of tetrazoles and carboxylic acids, highlighting why the tetrazole group is often used as a bioisostere for the carboxylate group in medicinal chemistry. stackexchange.comnih.gov

Coordination Chemistry with Metal Ions and Complex Formation

The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions, leading to the formation of a diverse range of coordination complexes. researchgate.netarkat-usa.org The four nitrogen atoms of the tetrazole ring offer multiple potential coordination sites. researchgate.net The coordination can occur through different nitrogen atoms (N1, N2, N3, or N4), and the specific mode of coordination can lead to the formation of various structures, including polymeric chains. arkat-usa.org

Bifunctional ligands containing both a tetrazole ring and a carboxylate group, such as this compound, can act as multidentate ligands, forming complex metal-organic frameworks (MOFs). rsc.org The coordination can involve both the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group. For instance, in some zinc(II) complexes, the metal center can be coordinated by nitrogen atoms from the tetrazole ring and oxygen atoms from the carboxylate group and water molecules, resulting in various coordination geometries like distorted octahedrons. rsc.org

The nature of the metal ion and the substituents on the tetrazole ligand influence the resulting complex's structure and properties. arkat-usa.org For example, N1-substituted tetrazoles typically coordinate through the N4 atom, which is the most basic site. arkat-usa.org In contrast, N2-substituted tetrazoles also tend to coordinate via the N4 atom, although their basicity is slightly lower than their N1-isomeric counterparts. arkat-usa.org The formation of these coordination complexes has applications in various fields, including materials science and catalysis. arkat-usa.orgrsc.org

Table 2: Common Coordination Modes of Tetrazolate Ligands

| Coordination Mode | Description |

| Monodentate | The ligand binds to a single metal center through one of its nitrogen atoms. |

| Bidentate | The ligand binds to a single metal center through two of its nitrogen atoms. |

| Bridging | The ligand connects two or more metal centers. |

This table summarizes the primary ways tetrazolate ligands can coordinate with metal ions, leading to a variety of complex structures. acs.orgresearchgate.net

Ring-Opening and Degradation Pathways

Despite their general stability, tetrazole rings can undergo cleavage under certain conditions, such as high temperatures (thermolysis) or UV irradiation (photolysis). mdpi.comresearchgate.net These degradation processes often involve the extrusion of a molecule of nitrogen (N₂). acs.orgresearchgate.net

Thermal Decomposition: The thermal decomposition of tetrazole derivatives is a significant area of study, particularly for energetic materials. researchgate.net The decomposition process is often initiated by the cleavage of the tetrazole ring, leading to the elimination of N₂. researchgate.net Theoretical studies on the thermal decomposition of tetrazole have shown that tautomeric equilibria play a crucial role in the mechanism. acs.org The decomposition can proceed through various intermediates, and the effective activation energy for the thermolysis of the parent tetrazole has been calculated to be 36.2 kcal/mol. acs.org For N-substituted tetrazoles, it is suggested that the decomposition begins with the elimination of a nitrogen molecule directly from the tetrazole ring. researchgate.net

Photochemical Decomposition: Photolysis of tetrazoles also leads to the cleavage of the heterocyclic ring and can result in a variety of photoproducts. researchgate.net The specific degradation pathways and the nature of the products are highly dependent on the substituents on the tetrazole ring and the reaction conditions, including the solvent. researchgate.netnih.gov Photochemical transformations can be a useful synthetic tool for accessing other nitrogen-containing compounds. researchgate.net The photodecomposition of matrix-isolated tetrazole has been shown to produce species like cyanamide (B42294) and carbodiimide (B86325) upon N₂ extrusion. researchgate.net It is important to note that photochemical ring-transposition, a reaction observed in some other aromatic heterocycles, has been demonstrated not to occur in the 5-phenyltetrazole system. rsc.org

Computational and Theoretical Investigations of 5 Bromo 2 1h Tetrazol 1 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to determining the electronic properties and preferred three-dimensional arrangement (conformation) of a molecule.

Aromaticity is often quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). HOMA values range from 0 for a non-aromatic system to 1 for a fully aromatic system. scielo.org.za For the subject compound, separate HOMA calculations for the substituted benzene (B151609) ring and the tetrazole ring would be expected. Studies on other benzoic acid derivatives show strong aromaticity for the benzene ring, with HOMA values typically above 0.9. scielo.org.za Heterobenzenes containing nitrogen also exhibit significant aromatic character. researchgate.net The stability of the molecule is further influenced by the delocalization of electrons across both ring systems.

Table 1: Illustrative Aromaticity and Stability Data from DFT Calculations for a Benzoic Acid Derivative

Note: The values in this table are illustrative and based on typical results for structurally related compounds.

Ab initio methods, such as Hartree-Fock (HF), provide another avenue for calculating molecular properties from first principles. These calculations are essential for predicting key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dntb.gov.uanih.gov For 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the tetrazole ring, identifying them as sites for electrophilic attack. Positive potential (blue regions) would be expected around the acidic hydrogen of the carboxyl group. nih.gov

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

Note: The values in this table are illustrative and based on typical results for structurally related compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions. nih.gov The relative orientation of the tetrazole ring and the benzoic acid moiety is a key conformational feature. Crystal structures of similar twisted bi-aromatic compounds show significant dihedral angles between the ring systems due to steric hindrance. researchgate.netnih.gov

In the solid state, the most significant intermolecular interaction would be hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the tetrazole ring provides hydrogen bond acceptor sites (N atoms). nih.gov It is highly probable that the molecules would form centrosymmetric dimers via O-H···N or O-H···O hydrogen bonds, a common structural motif for carboxylic acids. researchgate.netnih.govresearchgate.net These interactions are crucial in determining the crystal packing and physical properties of the material.

Table 3: Typical Intermolecular Hydrogen Bond Geometries in Related Crystal Structures

Note: D = Donor Atom, A = Acceptor Atom. The values are representative examples from similar molecular crystals. researchgate.netnih.gov

Mechanistic Elucidation of Synthetic and Transformative Reactions

Computational methods are invaluable for understanding the mechanisms of chemical reactions, including identifying the most likely pathways and the energetic costs associated with them.

A plausible synthetic route to this compound involves the reaction of 2-amino-5-bromobenzoic acid with sodium azide (B81097) and an orthoester, a common method for forming N-aryl tetrazoles. Computational analysis of this reaction would involve locating the transition state (TS) structures for each step. The geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes. For the key cyclization step, the TS would likely feature the partial formation of a new N-N or C-N bond as the tetrazole ring closes.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The difference in energy between the reactants and the transition state is the activation barrier (or activation energy, Ea), which determines the reaction rate. A lower activation barrier corresponds to a faster reaction. Computational studies can compare different potential pathways to determine the most energetically favorable route. For a multi-step synthesis, identifying the step with the highest activation barrier (the rate-determining step) is crucial for optimizing reaction conditions.

Table 4: Illustrative Energetic Data for a Hypothetical Reaction Step

Note: These values are hypothetical and serve to illustrate the output of a reaction mechanism study.

Table of Mentioned Compounds

Advanced Applications and Derivatization Strategies for 5 Bromo 2 1h Tetrazol 1 Yl Benzoic Acid in Material Science and Catalysis

Applications in Heterogeneous and Homogeneous Catalysis

Development of Catalytic Systems Incorporating the Compound

A thorough review of scientific databases reveals a lack of specific studies detailing the incorporation of 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid into either heterogeneous or homogeneous catalytic systems. While tetrazole-containing ligands and bromo-substituted aromatic compounds have been independently investigated in the context of catalysis, the synergistic or unique catalytic properties of this specific molecule have not been reported. The development of metal-organic frameworks (MOFs) or discrete molecular catalysts often utilizes ligands with similar functionalities; however, there are no specific examples that name this compound as a primary component.

Mechanistic Investigations of Catalytic Pathways

Given the absence of established catalytic systems based on this compound, there are consequently no mechanistic investigations of its potential catalytic pathways. Such studies are contingent on the prior discovery and optimization of a catalytic process where the compound plays a key role. Future research in this area would first need to identify a reaction that is effectively catalyzed by a system containing this compound, after which detailed mechanistic studies could be undertaken to elucidate the reaction pathways and the role of the molecule.

Potential in Emerging Functional Materials (Excluding Direct Biomedical Applications)

The potential for this compound in the development of emerging functional materials remains largely theoretical at this point. The combination of the aromatic ring, the halogen bond-donating bromine atom, the hydrogen-bond-donating and -accepting carboxylic acid, and the nitrogen-rich tetrazole ring suggests possibilities for its use in the synthesis of supramolecular assemblies, coordination polymers, and other novel materials. These materials could potentially exhibit interesting photophysical, electronic, or porous properties. However, without concrete research findings, any discussion of its application in fields such as gas storage, separation, or optoelectronics is speculative.

Future Research Directions and Unexplored Avenues for 5 Bromo 2 1h Tetrazol 1 Yl Benzoic Acid

Development of Green and Sustainable Synthetic Routes

The conventional synthesis of tetrazoles, often relying on the [2+3] cycloaddition of nitriles with azides, frequently involves hazardous reagents like hydrazoic acid or solvents that pose environmental risks. researchgate.netnih.gov A primary future objective is the development of environmentally benign synthetic protocols for 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid.

Research should focus on adapting modern green chemical methodologies to the synthesis of this specific scaffold. dntb.gov.ua Multicomponent reactions (MCRs), which offer step and atom economy by combining multiple substrates in a single operation, represent a highly promising approach. researchgate.netbohrium.com For instance, an MCR approach could potentially construct the molecule from simpler precursors in one pot, significantly reducing waste and energy consumption.

Furthermore, the exploration of alternative energy sources and catalytic systems is crucial. Methodologies such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of heterogeneous, recyclable nanocatalysts could lead to shorter reaction times, higher yields, and milder reaction conditions. researchgate.netdntb.gov.ua Replacing toxic azide (B81097) sources like hydrazoic acid with safer alternatives such as trimethylsilyl (B98337) azide (TMSN₃) under Lewis acid catalysis is another critical area for development. beilstein-journals.org

Table 1: Comparison of Synthetic Approaches for Tetrazole Synthesis

| Feature | Traditional Methods (e.g., Hantzsch [2+3] Cycloaddition) | Potential Green/Sustainable Routes |

|---|---|---|

| Azide Source | Hydrazoic acid (highly toxic, explosive) | Trimethylsilyl azide (TMSN₃), Sodium azide with catalyst beilstein-journals.orgorganic-chemistry.org |

| Catalysis | Often stoichiometric Lewis or Brønsted acids | Heterogeneous nanocatalysts, organocatalysts organic-chemistry.org |

| Energy Input | Conventional heating (often prolonged) | Microwave irradiation, Ultrasonication researchgate.netdntb.gov.ua |

| Solvents | Often toxic organic solvents | Water, solvent-free conditions, ionic liquids researchgate.net |

| Efficiency | Multi-step, moderate yields, significant waste | One-pot multicomponent reactions (MCRs), high atom economy researchgate.netnih.gov |

Discovery of Novel Reactivity Patterns and Selective Transformations

The unique combination of three distinct functional groups in this compound presents a rich landscape for exploring novel reactivity and selective chemical transformations. Future work should aim to control reactions at one site while leaving the others intact.

Tetrazole Ring Photochemistry : Tetrazole rings are known to undergo photochemical transformations, leading to cleavage and the formation of highly reactive intermediates like nitrilimines or carbodiimides. mdpi.comresearchgate.net The photolysis of this compound under various conditions (e.g., different solvents, sensitizers) could be a versatile strategy for synthesizing other complex heterocyclic systems. mdpi.com This avenue remains largely unexplored for this specific substitution pattern.

Aryl Bromide Cross-Coupling : The bromine atom serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives. A key challenge and research opportunity lies in finding reaction conditions that are selective for the C-Br bond without affecting the tetrazole or carboxylic acid moieties.

Carboxylic Acid Derivatization : The carboxylic acid group can be readily converted into esters, amides, acid chlorides, and other derivatives using standard organic chemistry techniques. These transformations would be crucial for integrating the molecule into larger structures, such as polymers or as ligands for materials synthesis.

Future research should focus on developing a toolbox of orthogonal reactions that allow for the stepwise and selective functionalization of each part of the molecule, thereby unlocking access to a vast chemical space of novel compounds.

Integration into Next-Generation Advanced Materials (non-biological)

The structural features of this compound make it an exceptional candidate for the design of advanced, non-biological materials. The tetrazole ring and the carboxylic acid group are both excellent coordinating moieties for metal ions, positioning the molecule as a versatile multidentate ligand for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). bohrium.comdaneshyari.comunimi.it

The combination of the N-donors from the tetrazole and O-donors from the carboxylate can lead to robust frameworks with diverse topologies and functionalities. unimi.itnih.gov Future research should involve the systematic reaction of this ligand with a variety of metal ions (e.g., Zn(II), Cu(II), Co(II), Cd(II)) to generate new MOFs. daneshyari.com The resulting materials could be investigated for properties such as:

Luminescence : The aromatic core could impart fluorescent properties to the resulting MOFs, with potential applications in chemical sensing or solid-state lighting. unimi.it

Porosity and Gas Sorption : The design of porous MOFs for applications in gas storage (e.g., H₂, CO₂) and separation is a major field of research. bohrium.com

Energetic Materials : Poly-tetrazole containing MOFs are being explored as a new class of energetic materials that balance high thermal stability with controlled energy release. acs.orgresearchgate.net

Catalysis : MOFs can serve as heterogeneous catalysts, and frameworks built from this ligand could be designed to have accessible metal sites for catalytic applications.

The bromine atom also offers a unique opportunity for post-synthetic modification, where the MOF is first constructed and then the bromine is used as a reactive site to introduce further functionality.

Table 2: Potential Applications of Materials Derived from the Target Compound

| Metal Ion | Potential Material Type | Potential Application |

|---|---|---|

| Zinc(II), Cadmium(II) | Luminescent MOF daneshyari.com | Chemical sensors, optoelectronics |

| Copper(II), Cobalt(II) | Porous MOF/CP bohrium.comdaneshyari.com | Gas storage, heterogeneous catalysis |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent MOF | Solid-state lighting, temperature sensing |

| Alkali Metals (e.g., Na⁺, K⁺) | Energetic MOF (EMOF) acs.org | High-stability energetic materials |

Synergistic Approaches Combining Experimental and Advanced Computational Methodologies

To accelerate the discovery and understanding of this compound and its derivatives, future research must integrate experimental synthesis and characterization with advanced computational modeling. nih.gov Density Functional Theory (DFT) is a powerful tool for investigating the structural and electronic properties of molecules. acs.orgnih.gov

This synergistic approach can be applied in several ways:

Predicting Reactivity : DFT calculations can determine molecular properties like electrostatic potential maps, frontier molecular orbitals (HOMO-LUMO), and atomic charges. acs.orgnih.govasianpubs.org This information can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective synthetic transformations. asianpubs.org

Elucidating Reaction Mechanisms : Computational modeling can map out the energy profiles of potential reaction pathways, providing insights into transition states and intermediates that are difficult to observe experimentally.

Designing Materials : Before attempting synthesis, computational methods can be used to predict the structures and topologies of potential MOFs formed from this ligand and different metal centers. Properties such as band gap, porosity, and gas adsorption energies can be simulated, allowing for the rational design of materials with desired functions. acs.orgacs.org

Interpreting Spectroscopic Data : Theoretical calculations of vibrational frequencies (IR) and electronic transitions (UV-Vis) can be correlated with experimental spectra to confirm molecular structures and understand electronic behavior. nih.gov

By using computation to guide and explain experimental results, the research and development cycle for new reactions and materials based on this scaffold can be made significantly more efficient.

Challenges and Opportunities in Expanding the Broader Chemical Utility of Tetrazole-Substituted Benzoic Acid Scaffolds

The expansion of the chemical utility of this compound and related scaffolds involves both surmounting key challenges and capitalizing on significant opportunities.

Challenges:

Synthetic Selectivity : A primary challenge is achieving selectivity in reactions. With three functional groups, protecting group strategies or highly specific reaction conditions may be necessary to modify one site without affecting the others.

Handling of Reagents : The use of azides in tetrazole synthesis, while becoming safer, still requires careful handling and adherence to safety protocols. beilstein-journals.org

Product Complexity : The photochemical reactivity of the tetrazole ring can lead to a mixture of products, posing challenges for purification and yield optimization. mdpi.comresearchgate.net

Material Stability : While many MOFs are robust, ensuring their stability to moisture, temperature, and chemical environments is crucial for practical applications and remains a significant research challenge. bohrium.com

Opportunities:

Multifunctionality : The inherent multifunctionality of the scaffold is its greatest asset. It provides a platform for creating highly complex and tailored molecules and materials from a single, versatile building block. unimi.it

Materials by Design : The suitability of this class of compounds as ligands for MOFs opens up vast opportunities in the rational design of advanced materials with programmed properties for catalysis, sensing, and energy applications. daneshyari.comresearchgate.net

Green Chemistry Innovation : The need to develop safer and more sustainable synthetic routes for these compounds drives innovation in catalysis, reaction engineering, and the application of green chemistry principles. researchgate.netbohrium.com

Computational Synergy : The synergy between experimental and computational chemistry provides a powerful paradigm for accelerating discovery, reducing the trial-and-error inherent in chemical research and leading to a deeper fundamental understanding of the structure-property relationships in this class of compounds. nih.govnih.gov

Q & A

Q. What are the recommended methods for synthesizing 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid?

A common approach involves coupling a brominated benzoic acid precursor with a tetrazole moiety. For example, nucleophilic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the tetrazole group at the ortho position of the brominated aromatic ring. Post-synthetic modifications, such as hydrolysis of protecting groups (e.g., methyl esters), may be required to yield the free carboxylic acid. Ensure reaction conditions (temperature, solvent, catalysts) are optimized to minimize side products like dehalogenation or over-functionalization .

Q. How can the purity of this compound be assessed?

Use a combination of chromatographic and spectroscopic techniques:

- HPLC/GC-MS : To quantify impurities and verify retention time against a reference standard.

- NMR spectroscopy : Analyze , , and (if applicable) spectra to confirm structural integrity and detect residual solvents.

- Elemental analysis : Validate empirical formula consistency.

- Melting point determination : Compare observed values with literature data (±2°C tolerance). Store samples in airtight, light-protected containers at –20°C to prevent degradation .

Q. What safety precautions are critical when handling brominated tetrazole derivatives?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile brominated intermediates.

- Waste disposal : Follow institutional guidelines for halogenated waste.

- Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid direct skin contact due to potential irritant/toxic effects .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD provides definitive bond lengths, angles, and torsion angles, critical for confirming the tetrazole ring orientation and bromine substitution pattern. For example:

Q. How do conflicting spectroscopic data (e.g., NMR vs. MS) arise, and how can they be resolved?

Discrepancies may stem from:

- Solvent effects : Deuterated solvents (e.g., DMSO-d) influencing chemical shifts.

- Tautomerism : Tetrazole rings exhibit prototropic tautomerism, altering -NMR peak positions.

- Ionization in MS : Adduct formation (e.g., [M+Na]) complicating molecular ion identification.

Resolution : Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm) and high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. What strategies optimize reaction yields in the presence of competing substituents (Br vs. COOH)?

- Directing groups : Use the carboxylic acid as a directing group for regioselective bromination.

- Protection/deprotection : Temporarily protect the -COOH group (e.g., as a methyl ester) to avoid side reactions during bromination.

- Catalyst selection : Pd-based catalysts for selective cross-coupling without decarboxylation .

Q. How can computational modeling (e.g., DFT) predict reactivity or stability?

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites.

- Solvent effects : Use polarizable continuum models (PCM) to simulate reaction environments.

- Transition state analysis : Identify energy barriers for bromine substitution or tetrazole ring formation .

Methodological Considerations

8. Designing experiments to study acid-base behavior in aqueous/organic media:

- Potentiometric titration : Measure pKa values using a glass electrode in DMSO/water mixtures.

- UV-Vis spectroscopy : Monitor absorbance changes during protonation/deprotonation of the tetrazole (-NH) and carboxylic acid groups .

9. Addressing low crystallinity for SC-XRD analysis:

- Recrystallization : Use mixed solvents (e.g., ethanol/water) for slow crystal growth.

- Seeding : Introduce microcrystals to induce ordered nucleation.

- Cryocooling : Stabilize crystals at 100–150 K during data collection to reduce thermal motion .

10. Validating biological activity in vitro (e.g., enzyme inhibition):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.